molecular formula C20H17ClN2O2 B3736965 N'-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B3736965
M. Wt: 352.8 g/mol
InChI Key: ZGBPKCTWGSLJIS-UHFFFAOYSA-N
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Description

Compounds like “N’-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide” belong to a class of organic compounds known as hydrazides . They are characterized by the presence of a hydrazide group (-CONHNH2), which is a derivative of carboxylic acids (-COOH). In this case, the hydrazide is attached to a 3-chlorophenyl group and a 2-hydroxy-2,2-diphenyl group .


Molecular Structure Analysis

The molecular structure of a compound like this would likely show the presence of strong intramolecular hydrogen bonding between the hydroxy group (-OH) and the hydrazide group (-CONHNH2) . This could potentially influence its physical and chemical properties .


Chemical Reactions Analysis

Hydrazides are known to undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones to form hydrazones . They can also react with isocyanates to form ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a hydroxy group (-OH) could make the compound more polar and increase its solubility in water . The presence of a chlorophenyl group could potentially increase its lipophilicity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some hydrazides are used as intermediates in the synthesis of other compounds . Others have biological activity and can interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some hydrazides can be harmful if swallowed or inhaled, and can cause skin and eye irritation . Always refer to the safety data sheet (SDS) for specific safety information .

Properties

IUPAC Name

N'-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-17-12-7-13-18(14-17)22-23-19(24)20(25,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,22,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBPKCTWGSLJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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